The compound is synthesized through various organic reactions involving piperidine and pyrrolidine derivatives. Its classification falls under the category of sulfonamide compounds, which are known for their antibacterial and anti-inflammatory properties. Sulfonamides have been widely studied for their therapeutic applications, particularly in the development of drugs targeting various diseases.
The synthesis of 1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid typically involves multi-step synthetic routes, including:
Technical parameters such as temperature, reaction time, and solvent choice play crucial roles in optimizing yield and purity during synthesis. For example, employing microwave-assisted synthesis can enhance reaction rates and yields significantly.
The molecular structure of 1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid can be analyzed through various spectroscopic techniques:
The compound's molecular formula indicates a complex structure with multiple functional groups that contribute to its reactivity and biological activity.
1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid may participate in several chemical reactions, including:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to synthesize related analogs.
The mechanism of action for 1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid is primarily linked to its interactions with biological targets such as enzymes or receptors:
Understanding these mechanisms requires detailed biochemical assays and structure-activity relationship studies to elucidate how structural modifications affect biological activity.
The physical and chemical properties of 1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid include:
These properties are essential for predicting behavior in biological systems and during drug formulation processes.
The applications of 1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid extend across various fields:
Sulfonylated heterocyclic carboxylic acids represent a pharmaceutically significant class of compounds characterized by the strategic integration of a sulfonamide linker (-SO₂NH-) connecting distinct nitrogen-containing rings and a terminal carboxylic acid group. The prototypical compound 1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid (CAS: 1017421-62-3, MW: 352.41 g/mol, Formula: C₁₆H₂₀N₂O₅S) exemplifies this design, featuring a piperidine core appended with a carboxylic acid at C3, connected via a sulfonyl bridge to a 4-substituted phenyl ring bearing a 2-oxopyrrolidine (γ-lactam) moiety [1] [6]. This architectural framework leverages the sulfonamide group's capacity for targeted molecular interactions (e.g., hydrogen bonding with enzymes, modulation of physicochemical properties) while the embedded heterocycles (piperidine, pyrrolidone) contribute conformational diversity and potential bioactivity [5] [9]. The carboxylic acid further enhances binding potential through ionic interactions or metal coordination and serves as a handle for prodrug derivatization or salt formation to optimize solubility [3] [10].
The molecular architecture of 1-((4-(2-Oxopyrridin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid embodies a deliberate hybridization strategy combining pharmacophoric elements from piperidine and 2-pyrrolidinone (γ-lactam) heterocycles, interconnected via a para-sulfonamidophenyl spacer. This design exploits distinct physicochemical and conformational properties:
Table 1: Key Structural Features and Conformational Implications
Structural Domain | Key Features | Potential Conformational/Binding Influence |
---|---|---|
Piperidine-3-Carboxylic Acid | Aliphatic 6-membered ring, tertiary sulfonamide (N-SO₂), chiral center at C3, carboxylic acid | Chair/boat conformations, zwitterion formation possible, carboxylic acid enables ionic/H-bond interactions. Sulfonamide enhances rigidity/stability. |
p-Phenylsulfonyl Linker | Aromatic ring, planar structure, sulfonamide linker (-SO₂N<) | Provides rigidity and spatial separation. Sulfonamide acts as a hydrogen bond acceptor/donor hub. Electron-withdrawing sulfonyl group affects aryl ring electronics. |
2-Oxopyrrolidin-1-yl (γ-Lactam) | 5-membered cyclic amide, planar carbonyl, secondary amide nitrogen | Strong dipole from carbonyl (H-bond acceptor). Lactam ring adopts envelope conformation. Potential for keto-enol tautomerism influencing reactivity. |
Computational analyses (e.g., TPSA ≈ 94.99 Ų, LogP ≈ 1.3) derived from the SMILES string O=C(C1CN(S(=O)(C2=CC=C(N3C(CCC3)=O)C=C2)=O)CCC1)O
suggest a molecule with moderate lipophilicity but high polar surface area, indicative of potential challenges crossing the blood-brain barrier but favorable for aqueous solubility and peripheral target engagement [6]. The presence of multiple hydrogen bond acceptors (carbonyl oxygens, sulfonyl oxygens, carboxylic acid oxygen) and donors (sulfonamide N-H, carboxylic acid O-H) underpins its potential for forming extensive interactions with biological targets [1] [9]. The hybridization creates a multifunctional ligand capable of simultaneous interaction with complementary regions within enzymatic pockets or receptors, a principle widely exploited in sulfonamide-based drug design [5].
Sulfonamides constitute a privileged scaffold in medicinal chemistry, transcending their historical antibacterial roots to encompass a vast array of therapeutic applications. The core sulfonamide functional group (-SO₂NH-) and its derivatives (sulfonylureas, sulfamides, etc.) exhibit remarkable versatility in interacting with diverse biological targets. The structural framework exemplified by 1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid aligns with several established bioactive sulfonamide pharmacophores:
Table 2: Biological Target Potential of Sulfonamide Scaffolds Relevant to the Compound
Therapeutic Area | Exemplary Targets | Role of Sulfonamide/Compound Features | Reference |
---|---|---|---|
Oncology | Carbonic Anhydrase IX/XII (CA-IX/XII) | Hypoxia-inducible CAs; Sulfonamide Zn²⁺ binding crucial. Lactam/carboxylic acid may enhance selectivity/binding. | [5] |
HDAC Enzymes | Potential for carboxylic acid to chelate Zn²⁺ in active site. Sulfonamide linker can connect surface-binding cap to zinc-binding group. | [3] | |
Tubulin Polymerization | Sulfonamide moiety present in colchicine-site binders (e.g., E7010). Structural framework allows for similar spatial arrangement. | [5] | |
Neurology | GABAₐ Receptors | Sulfonamides known as positive allosteric modulators (e.g., sulfonamide-based anesthetics). Piperidine common in CNS ligands. | [5] |
Infectious Disease | Bacterial Dihydropteroate Synthase (DHPS) | Classic target for antibacterial sulfonamides. Requires free aniline N⁴ (absent here), suggesting different antibacterial potential. | [9] |
Viral Proteases (e.g., HCV NS3/4A) | Sulfonamides used as core scaffolds or P1/P1' moieties. Carboxylic acid can mimic substrate interactions. | [5] | |
Inflammation | Cyclooxygenase-2 (COX-2) | Selective COX-2 inhibitors (e.g., Celecoxib) feature sulfonamide/pharmacophore. Target compound's aryl sulfonamide fits general motif. | [5] |
Structure-Activity Relationship (SAR) principles dictate that modifications within each domain of the target compound profoundly impact its biological profile:
The synthesis of bioactive heterocyclic esters, as demonstrated with carvacrol linked to heterocyclic carboxylic acids [3], underscores the feasibility and therapeutic value of creating complex esters and amides from carboxylic acid-containing pharmacophores like the target compound, potentially enhancing bioavailability or targeting specific tissues.
Despite the promising structural features of 1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid, significant research gaps hinder its full exploitation and understanding within drug discovery pipelines:
Table 3: Key Research Gaps and Required Investigations
Research Gap Area | Specific Deficiency | Recommended Research Focus |
---|---|---|
Biological Characterization | Lack of target affinity data, cellular efficacy studies, in vivo proof-of-concept. | High-throughput screening against disease-relevant target panels (kinases, CAs, proteases, receptors). Cell-based assays (viability, mechanism-specific reporters). Rodent disease model studies. |
Chemistry Development | Limited synthetic route optimization, scalability issues, undefined stereochemistry control (if applicable). | Development of robust, high-yielding synthetic routes (e.g., efficient sulfonylation, protecting group strategies). Chiral resolution or asymmetric synthesis. Comprehensive analytical method validation. |
Structural Biology | No experimental protein-ligand co-complex structures. | Protein co-crystallization studies with identified high-affinity targets. Cryo-EM analysis for larger complexes. Biophysical validation (SPR, ITC) of binding modes. |
ADME/Tox Profiling | Inadequate predictive models and empirical data for PK/PD and safety. | In vitro assays: Metabolic stability (liver microsomes/S9), CYP inhibition, plasma protein binding, permeability. In vivo PK studies (rodents). Early toxicity screening (genotoxicity, cardiotoxicity panels). |
Addressing these gaps requires a multidisciplinary approach, integrating medicinal chemistry for analog synthesis and SAR exploration, biochemistry and cell biology for target identification and validation, structural biology for elucidating binding modes, and pharmacokinetics/toxicology for assessing developability. The current status positions the compound primarily as a valuable chemical building block (e.g., for synthesizing amides/esters via its carboxylic acid) or a promising but underexplored scaffold awaiting dedicated biological interrogation [1] [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1